molecular formula C6H6O3S B1666570 Benzenesulfonic acid CAS No. 98-11-3

Benzenesulfonic acid

Cat. No. B1666570
CAS RN: 98-11-3
M. Wt: 158.18 g/mol
InChI Key: SRSXLGNVWSONIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzenesulfonic acid is prepared from the sulfonation of benzene using concentrated sulfuric acid . This conversion illustrates aromatic sulfonation, which has been called "one of the most important reactions in industrial organic chemistry" . Alkyl esters of sulfonic acids, particularly methanesulfonic, benzenesulfonic, and p-toluenesulfonic acid esters, are a common class of reagents used in the pharmaceutical industry as alkylating agents, catalysts, and in purification steps of the chemical synthesis of a drug substance .


Molecular Structure Analysis

The molecular structure of benzenesulfonic acid has been studied extensively . The compound forms orthorhombic crystals with parameters a = 15.3524 (8) Å, b = 5.7180 (3) Å, c = 15.3395 (9) Å . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters have been determined .


Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride ((C6H5SO2)2O) .


Physical And Chemical Properties Analysis

Benzenesulfonic acid is a colorless crystalline solid with a molar mass of 158.17 g·mol−1 . It has a density of 1.32 g/cm3 at 47 °C, a melting point of 44 °C (hydrate) and 51 °C (anhydrous), and a boiling point of 190 °C . It is soluble in water and alcohol, but insoluble in non-polar solvents . It is a strong acid, with a pKa of -2.8 .

Scientific Research Applications

  • Molecular Structure Analysis : A study by (Giricheva et al., 2012) explored the molecular structure of benzenesulfonic acid using electron diffraction and quantum chemical methods. They discovered that benzenesulfonic acid has mirror conformers and a unique molecular structure, valuable for understanding asymmetric molecular formations.

  • Environmental Applications : The photocatalytic degradation of BSA using concentrated solar radiation was studied by (Kamble et al., 2003). This research is significant for environmental science, particularly for treating industrial wastewaters.

  • Material Science and Chemistry : In the field of material science, (Skupov et al., 2007) reported on the use of benzenesulfonic acid in the formation of palladium-based polymerization catalysts. Such catalysts are crucial for polymerizing ethylene and acrylates, highlighting the material's role in polymer chemistry.

  • Textile Industry : Benzenesulfonic acid-doped polyaniline nanorods, as described by (Venkatachalam & Seralathan, 2017), were effectively used for the decolorization of textile wastewaters. This application is significant for sustainable practices in the textile industry.

  • Catalysis and Adsorption : A study by (Faria et al., 2008) demonstrated the catalytic ozonation of BSA in the presence of activated carbon, enhancing the removal of organic matter. This has implications for water treatment technologies.

  • Hydrogen Sulfide Removal : Benzenesulfonic acid-grafted graphene, as investigated by (Abbasabadi et al., 2016), showed high efficiency as a nanoadsorbent for hydrogen sulfide removal, important for environmental protection and industrial applications.

Safety And Hazards

Benzenesulfonic acid is classified as corrosive and poses a risk to the skin, eyes, and respiratory system . It is harmful if swallowed and may cause severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The reversibility of the sulfonation reaction of benzenesulfonic acid creates an opportunity to prepare deuterated benzene . Additionally, a new deep eutectic solvent system formed from choline chloride, benzenesulfonic acid, and ethylene glycol has been prepared and used in the oxidative desulfurization of different sulfides . This new system shows good stability and excellent desulfurization performance at room temperature .

properties

IUPAC Name

benzenesulfonic acid
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InChI

InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9)
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InChI Key

SRSXLGNVWSONIS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O
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Molecular Formula

C6H6O3S
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Related CAS

19402-64-3 (ammonium salt), 20199-75-1 (zinc salt, hexahydrate), 515-42-4 (hydrochloride salt), 7645-18-3 (zinc salt), 934-54-3 (calcium salt), 934-55-4 (potassium salt)
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DSSTOX Substance ID

DTXSID9024568
Record name Benzenesulfonic acid
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Molecular Weight

158.18 g/mol
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Physical Description

Deliquescent needles or large plates., Liquid, Soluble in water; [ChemIDplus] Light brown deliquescent solid; [CHEMINFO] Grey to yellow hygroscopic solid; [ICSC], GREY-TO-YELLOW HYGROSCOPIC CRYSTALS OR FLAKES WITH PUNGENT ODOUR.
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Boiling Point

190 °C
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Flash Point

113 °C
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Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992), SOL IN WATER & ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN ETHER & CARBON DISULFIDE, SOL IN ACETIC ACID, Solubility in water, g/100ml at 20 °C: 93
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Density

Relative density (water = 1): 1.3 (47 °C)
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Vapor Density

Relative vapor density (air = 1): 5.5
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Vapor Pressure

0.0000236 [mmHg]
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Product Name

Benzenesulfonic Acid

Color/Form

FINE, DELIQUESCENT NEEDLES OR LARGE PLATES

CAS RN

98-11-3
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Melting Point

109 to 111 °F (NTP, 1992), 50-51 °C (ANHYDROUS), 51 °C
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Synthesis routes and methods I

Procedure details

To a solution of 2-(2-hydroxy-ethylamino)-ethanol (7 g, 67 mmol) and 4-methoxybenzenesulfonyl chloride (40 g, 194 mmol) in THF (400 mL) KOH (100 mL, 40%) was added dropwise at 0° C., after stirring over 3 hr the mixture was filtrated and THF was evaporated in vacuo, then extracted with EtOAc (500 mL). The organic layer was washed with brine and dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by silica gel column to afford Benzenesulfonic acid, 4-methoxy-, [[(4-methoxyphenyl)sulfonyl]imino]di-2,1-ethanediyl ester as a colorless gum (20 g, 49%). 1H NMR (DMSO-d6) δ 7.81 (d, J=4.8 Hz, 4H), 7.79 (d, J=5.2 Hz, 2H), 7.01 (d, J=4.8 Hz, 4H), 6.93 (d, J=5.2 Hz, 2H), 4.08 (t, J=6 Hz, 4H), 3.88 (s, 6H), 3.86 (s, 3H), 3.35 (t, J=6 Hz, 4H). MS (ESI) m/z (M+1)+: 615.7.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Mono-sulfonation of benzene was carried out in the apparatus of FIG. 1. Dry benzene (390 g., 5 gram molecules) was placed in the three-necked reaction flask (1 litre capacity) together with acetic anhydride (1 g) which was added to suppress sulfone formation. The reaction flask was heated to 40°C and the pressure gradually reduced until the benzene refluxed vigorously at 400 mm Hg. The sulfur trioxide generator was charged with liquid, stabilized sulfur trioxide (200 g, 2.5 gram molecules) and the two flasks were connected to allow the sulfur trioxide to be aspirated into the reaction flask. External heating of the reaction flask was discontinued but the trioxide generator was gently warmed to maintain an internal temperature of 30°C to aid evaporation. The reaction was completed when all the sulfur trioxide had been evaporated from the generator and had passed into the reaction vessel. At this point reflux ceased. Anhydrous benzene sulfonic acid was isolated by distilling off the excess benzene in vacuo, leaving a light amber coloured oil which crystallized slowly when kept in a desiccator over concentrated sulfuric acid. The sulfonic acid was contaminated by 0.2% sulfuric acid and 1.5% diphenyl sulfone. The yield was 98% calculated with respect to the amount of sulfur trioxide employed.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
sulfone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
trioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
390 g
Type
reactant
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0 (± 1) mol
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Reaction Step Nine

Synthesis routes and methods III

Procedure details

To benzenesulfonic acid sodium salt (10.0 g, 0.061 mol), 25% HCl was added dropwise with stirring until the solid dissolved. The reaction mixture was extracted (100 mL each, 3 times) with EtOAc, dried over Na2SO4 and concentrated to give benzenesulfonic acid (7.8 g, 90%). To a 100 mL round bottom with a magnetic stir bar, benzenesulfonic acid (4.61 g, 0.0324 mol), CaCl2(3.6 g, 0.0324 mol) and dry dichloromethane (30 mL) were added. The reaction mixture was cooled to 0° C. and (2S) (5RS)-2-(4-fluorophenoxymethyl)-5-hydroxy-tetrahydrofuran (4.6 g, 0.0216 mol) in dry CH2Cl2 (20 mL) was added. The reaction mixture was stirred for 3 h and monitored by TLC (EtOAc-light petroleum ether 1:4, Rf=0.25). The reaction mixture was filtered through celite and washed with CH2Cl2 (3 times). The combined organic layer was washed with saturated aqueous Na2CO3, water brine and dried over Na2SO4. Solvent was removed under reduced pressure to afford the crude (2S) (5RS)-5-benzenesulfonyl-2-(4-fluorophenoxymethyl)tetrahydrofuran 14 which was crystallized from chloroform-hexane to give pure white solid, yield 6.8 g (93%), m.p. 102° C.-104° C. 1H NMR (200 MHz, CDCl3): δ 1.90-3.0 (m, 4 H), 3.85-5.0 (m, 4 H), 6.70-7.05 (m, 4 H), 7.45-7.72 (m, 3 H), 7.77-8.0 (m, 2 H).
Quantity
10 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods IV

Procedure details

Bezenesulfonic acid monohydrate (1.06 g, 6 mmol) was dried by azeotroping off the water of a benzene solution (twice) and adding the dried acid solution to a solution of example 415 (2.81 g, 6 mmol) in toluene (40 ml). The solvents were removed in vacuo (twice) and the resulting residue recrystallized twice from toluene and dried under high vacuum overnight give 2.77 g of benzenesulfonic acid salt as a white solid. mp 157-159° C. [α]D25=+16.9° (CH3OH, c=0.23 g/dL). Anal. Calcd for C34H42N3O5FS: C, 65.47; H, 6.80; N, 6.75; S, 5.14. Found: C, 65.48; H, 6.80; N, 6.70; S, 5.35.
Quantity
1.06 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2.81 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

1.384 g of sulfanilic acid were mixed with 50 ml of deionized water in a beaker and heated to 60° C. 5 g of SP-3 particles were added to the mixture. 2.76 g of a 20% solution of sodium nitrite in water were added slowly, and the mixture was left to react for 90 minutes. The reaction mixture was filtered and the particles were reslurried and washed with a 1% NaOH solution in water. The particles were refiltered and washed with deionized water, and subsequently washed with ethanol and tetrahydrofuran. The particles were soxhlet extracted in ethanol overnight. The starting sulfur content of the particles was 0.39 wt %. After the surface modification the sulfur content was 1.39 wt % indicating the attachment of benzenesulfonic groups.
Quantity
1.384 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
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Name
solution
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0 (± 1) mol
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.